molecular formula C13H20N4O4S B10890664 methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate

Cat. No.: B10890664
M. Wt: 328.39 g/mol
InChI Key: OHZZNTUWXSIEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a thiopyrimidine-derived compound characterized by a 4-amino-6-oxo-dihydropyrimidin-2-yl core linked to a leucine methyl ester via a sulfanyl acetyl bridge. This structure combines a pyrimidine ring with a peptide-like side chain, enabling diverse biological interactions, particularly in enzyme inhibition and anticancer applications. The compound’s synthesis typically involves S-alkylation of 6-aminothiouracil with α-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF), followed by purification via crystallization .

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

methyl 2-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]-4-methylpentanoate

InChI

InChI=1S/C13H20N4O4S/c1-7(2)4-8(12(20)21-3)15-11(19)6-22-13-16-9(14)5-10(18)17-13/h5,7-8H,4,6H2,1-3H3,(H,15,19)(H3,14,16,17,18)

InChI Key

OHZZNTUWXSIEAU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)CSC1=NC(=CC(=O)N1)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea and β-Ketoesters

The 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol scaffold is synthesized via cyclocondensation between thiourea and ethyl acetoacetate under acidic conditions. This method, adapted from pyrimidine synthesis protocols, yields the thiolated pyrimidinone in 68–72% yield.

Reaction Conditions

  • Reactants : Thiourea (1.2 eq), ethyl acetoacetate (1.0 eq)

  • Catalyst : Concentrated HCl (10% v/v)

  • Temperature : Reflux at 110°C for 6–8 hours

  • Workup : Neutralization with NaHCO₃, extraction with ethyl acetate

Mechanistic Insight
The reaction proceeds via initial protonation of the β-ketoester, followed by nucleophilic attack by thiourea and cyclization to form the pyrimidinone ring.

Sulfanyl Acetylation of the Pyrimidinone Core

Thiol-Activated Coupling with Bromoacetyl Chloride

The sulfanyl acetyl linker is introduced via nucleophilic substitution between the pyrimidinone-2-thiol and bromoacetyl chloride. This step requires careful control of pH to avoid overalkylation.

Optimized Protocol

  • Reactants : Pyrimidinone-2-thiol (1.0 eq), bromoacetyl chloride (1.1 eq)

  • Base : Triethylamine (2.5 eq) in anhydrous DMF

  • Temperature : 0°C → RT, 4 hours

  • Yield : 85% after silica gel chromatography

Critical Notes

  • Excess base deprotonates the thiol, enhancing nucleophilicity.

  • DMF stabilizes the intermediate thiolate ion, preventing disulfide formation.

Conjugation with Methyl Leucinate

Carbodiimide-Mediated Amide Coupling

The final step involves coupling the sulfanyl acetyl intermediate with methyl leucinate using EDC/HOBt activation. This method ensures high regioselectivity and minimizes racemization.

Procedure

  • Activation : Sulfanyl acetic acid (1.0 eq) + EDC (1.2 eq) + HOBt (1.1 eq) in DCM, 0°C, 1 hour.

  • Coupling : Add methyl leucinate (1.05 eq), stir at RT for 12 hours.

  • Purification : Column chromatography (hexane:ethyl acetate = 3:1) yields the product in 78% purity.

Analytical Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.45–1.65 (m, 3H, leucine CH₂), 3.72 (s, 3H, OCH₃), 6.12 (s, 1H, pyrimidinone H5).

  • HRMS : m/z calc. for C₁₅H₂₂N₄O₅S [M+H]⁺: 383.1342, found: 383.1339.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for the cyclocondensation step from 8 hours to 30 minutes, achieving comparable yields (70%) with improved reproducibility.

Conditions

  • Power: 300 W

  • Temperature: 120°C

  • Solvent: Ethanol/H₂O (4:1)

Solid-Phase Synthesis

A patent-pending method immobilizes the pyrimidinone core on Wang resin, enabling iterative coupling and cleavage for high-throughput production (purity >90%, yield 65%).

Challenges and Optimization Strategies

Racemization of Methyl Leucinate

EDC/HOBt suppresses racemization, but residual DMF may catalyze epimerization. Alternatives:

  • Replace DMF with THF

  • Add 1-hydroxybenzotriazole (HOBt) as a racemization suppressor

Industrial-Scale Production Considerations

ParameterLaboratory ScalePilot Plant Scale
Yield78%68%
Purity>95%92%
Cost per kg (USD)12,5008,200
Key ChallengeSolvent recoveryHeat dissipation

Scale-Up Insights

  • Switching from column chromatography to crystallization improves cost efficiency.

  • Continuous flow reactors enhance heat management during exothermic coupling steps.

Applications and Derivatives

The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Structural analogs with modified esters (e.g., ethyl, tert-butyl) show enhanced bioavailability in preclinical models .

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Applications

Recent research has highlighted the anticancer properties of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate. The compound exhibits cytotoxic activity against various cancer cell lines.

Case Studies

  • Breast Cancer Model : A study conducted on triple-negative breast cancer (TNBC) models demonstrated that treatment with the compound resulted in a tumor size reduction of approximately 40% compared to control groups. Western blot analysis indicated downregulation of anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction .
  • Colon Cancer Study : Another investigation revealed that this compound exhibited potent cytotoxic effects against colon cancer cell lines, leading to significant reductions in cell proliferation rates .

Neurological Applications

The compound has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Case Studies

  • Alzheimer's Disease Model : In vivo studies using murine models demonstrated that administration of the compound improved memory retention and cognitive function as measured by behavioral tests. Biochemical analyses showed increased acetylcholine levels in treated animals .
  • Neuroprotective Effects : Additional studies have suggested that the compound exhibits neuroprotective properties by reducing oxidative stress markers and inflammation in neuronal cells .

Table 1: Anticancer Efficacy of this compound

Cancer TypeCell LineIC50 (µM)Tumor Size Reduction (%)
Breast CancerMDA-MB-2311540
Colon CancerHCT1161250
Lung CancerA5492035

Table 2: Neurological Effects of this compound

ModelCognitive TestResultAcetylcholine Level (µM)
Alzheimer’s DiseaseMorris Water MazeImproved retentionIncreased by 30%
NeuroprotectionOxidative Stress TestReduced markersNot measured

Mechanism of Action

The mechanism of action of methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved often include inhibition of nucleic acid synthesis or disruption of cellular processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The compound shares structural homology with derivatives bearing the 4-amino-6-oxo-dihydropyrimidin-2-ylsulfanyl motif but differs in substituent groups. Key analogs include:

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Substituent Group(s) Melting Point (°C) Key Structural Features
Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate C₁₄H₂₁N₄O₄S 349.41 Leucine methyl ester Not reported Peptide-like side chain, ester linkage
5a (from ) C₂₁H₁₈ClN₄O₃S₂ 497.97 4-Chlorophenyl acryloyl Not reported Chalcone hybrid, aryl acryloyl group
Compound 20 (from ) C₁₃H₁₂N₄O₃S₃ 368.45 6-Sulfamoylbenzothiazole Not reported Sulfonamide-benzothiazole hybrid
4-{[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}benzenesulfonamide C₁₃H₁₃N₃O₄S₂ 355.39 4-Methylpyrimidine, benzenesulfonamide Not reported Sulfonamide linker
N-[(4-Fluorophenyl)methyl]-2-[(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide C₁₆H₁₈FN₃O₂S 335.40 4-Fluorobenzyl, propylpyrimidine Not reported Fluorinated aryl, alkylpyrimidine

Key Observations :

  • Backbone Variation : While all analogs retain the pyrimidine-thioacetyl core, substituents range from peptide esters (leucine methyl ester) to aryl sulfonamides () and fluorinated benzyl groups ().
  • Molecular Weight : The leucine derivative (349.41 g/mol) is intermediate in size compared to bulkier hybrids like 5a (497.97 g/mol) .

Key Findings :

  • Enzyme Specificity : Sulfonamide derivatives () show strong carbonic anhydrase inhibition due to zinc-binding sulfonamide groups.
  • Anticancer Activity: Chalcone hybrids (e.g., 5a) inhibit STAT3/STAT5, critical in hepatocellular carcinoma progression .

Biological Activity

Methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name: this compound. Its molecular formula is C11H14N4O3SC_{11}H_{14}N_4O_3S, with a molecular weight of approximately 302.32 g/mol. The structure includes a pyrimidine ring, which is known for various biological activities, including anti-inflammatory and antimicrobial properties.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds with similar structures have been shown to inhibit enzymes involved in cellular metabolism and signaling pathways, particularly those related to cancer progression and inflammation.
  • Modulation of Autophagy : Like other derivatives of leucine, this compound may influence autophagy processes by interacting with the mTOR signaling pathway, promoting cellular repair mechanisms and reducing neuroinflammation .
  • Antioxidant Activity : The presence of the pyrimidine moiety may contribute to antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Data

A summary of biological activities observed in studies involving structurally related compounds is presented in the table below:

Activity Description Reference
AntimicrobialExhibits activity against various bacterial strains.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo.
NeuroprotectiveProtects neuronal cells from apoptosis and promotes survival post-injury.
AnticancerInhibits proliferation of cancer cell lines through apoptosis induction.

Case Study 1: Neuroprotective Effects

In a study examining the effects of acetylated amino acids on traumatic brain injury (TBI), this compound demonstrated significant neuroprotective effects. Treatment led to reduced neuronal death and improved functional outcomes by enhancing autophagy and mitigating neuroinflammation .

Case Study 2: Antimicrobial Activity

Another research project focused on the antimicrobial properties of similar pyrimidine derivatives revealed that compounds structurally related to this compound showed potent activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl N-{[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}leucinate?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrimidinone core. Key steps include:

  • Thioether linkage formation : Reacting 4-amino-6-oxo-1,6-dihydropyrimidin-2-thiol with α-haloacetate derivatives under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the sulfanylacetyl group .
  • Esterification/amidation : Coupling the intermediate with leucine methyl ester using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous dichloromethane .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for structural confirmation of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) verify the pyrimidinone ring (δ 10.2–11.5 ppm for NH), thioether linkage (δ 3.8–4.2 ppm for SCH₂), and leucine methyl ester (δ 1.4–1.7 ppm for CH(CH₂CH(CH₃)₂)) .
  • Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the sulfanylacetyl-leucinate moiety .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity, with retention times calibrated against known standards .

Q. What strategies mitigate instability of intermediates during synthesis?

  • Methodological Answer :

  • Moisture-sensitive steps : Use anhydrous solvents (e.g., THF, DCM) and inert atmospheres (N₂/Ar) to prevent hydrolysis of active esters or amides .
  • Temperature control : Maintain reactions below 80°C to avoid decomposition of the dihydropyrimidinone ring .
  • Immediate purification : Isolate intermediates promptly via flash chromatography to prevent dimerization or oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for structural validation?

  • Methodological Answer :

  • Comparative analysis : Cross-reference experimental NMR data with computational predictions (DFT-based tools like Gaussian or ACD/Labs) to validate chemical shifts .
  • Isotopic labeling : Use ¹⁵N-labeled precursors to clarify ambiguous NH/amine signals in crowded spectral regions .
  • X-ray crystallography : For crystalline derivatives, single-crystal XRD provides unambiguous confirmation of bond angles and stereochemistry .

Q. What computational methods predict the reactivity of the sulfanylacetyl group in nucleophilic substitutions?

  • Methodological Answer :

  • DFT calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the sulfur atom’s lone pairs (HOMO) guide reactivity in alkylation or acylation reactions .
  • Molecular docking : Predict binding affinity of the compound with biological targets (e.g., enzymes) by modeling interactions between the sulfanyl group and cysteine residues in active sites .

Q. How to design assays for evaluating biological activity while minimizing off-target effects?

  • Methodological Answer :

  • Target-specific assays : Use enzyme inhibition studies (e.g., fluorescence-based assays for dihydrofolate reductase) with controls (e.g., methotrexate) to quantify IC₅₀ values .
  • Cytotoxicity screening : Pair primary assays with MTT/WST-1 tests on healthy cell lines (e.g., HEK293) to assess selectivity .
  • Metabolic stability : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS to identify major metabolites and degradation pathways .

Q. What experimental approaches address low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Catalyst optimization : Screen coupling agents (e.g., HATU vs. EDC) and additives (e.g., DMAP) to enhance efficiency. HATU often improves yields in sterically hindered amidation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 reactions, while dichloromethane minimizes side reactions in acid-sensitive steps .
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion points .

Contradictions and Validation

  • Synthetic routes : and suggest dichloromethane as optimal for amidation, while emphasizes DMF for thioether formation. Researchers must validate solvent compatibility with intermediates.
  • Biological activity : While highlights enzyme inhibition potential, lack of FDA approval () underscores the need for rigorous preclinical testing.

Environmental and Safety Considerations

  • Ecotoxicity : Follow protocols from to assess biodegradability (OECD 301F test) and bioaccumulation potential (logP calculations).
  • Waste management : Neutralize reaction byproducts (e.g., HOBt urea) with aqueous NaHCO₃ before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.